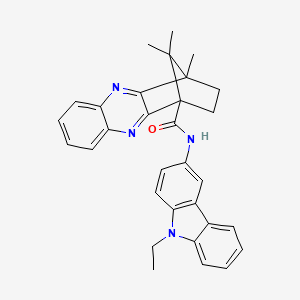
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienylpropanone backbone: This can be achieved through a Friedel-Crafts acylation reaction where 2-thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the thienylpropanone backbone.
Attachment of the quinolylthio group: This can be done through a thiolation reaction where a quinoline derivative is reacted with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
- 3-(4-Bromophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
- 3-(4-Methylphenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one
Uniqueness
3-(4-Fluorophenyl)-3-(8-quinolylthio)-1-(2-thienyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
Molecular Formula |
C22H16FNOS2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-quinolin-8-ylsulfanyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C22H16FNOS2/c23-17-10-8-15(9-11-17)21(14-18(25)19-7-3-13-26-19)27-20-6-1-4-16-5-2-12-24-22(16)20/h1-13,21H,14H2 |
InChI Key |
FCGLKHDBGRNEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(CC(=O)C3=CC=CS3)C4=CC=C(C=C4)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12149601.png)
![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12149614.png)
![6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B12149621.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12149626.png)
![5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12149628.png)
![(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12149632.png)
![3-hydroxy-6-(hydroxymethyl)-2-(pyridin-2-yl{[3-(trifluoromethyl)phenyl]amino}methyl)-4H-pyran-4-one](/img/structure/B12149635.png)
![ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12149638.png)
![7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149658.png)
![5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12149662.png)

![N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12149670.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B12149671.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12149675.png)
